N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide
Description
These molecules feature a fused thienoquinoline core, which enables interactions with diverse biological targets, including phospholipase C-γ (PLC-γ) and glycosphingolipid (GSL) pathways .
Properties
IUPAC Name |
N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-10(2)11(3)18-16(20)15-9-13-8-12-6-4-5-7-14(12)19-17(13)21-15/h4-11H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUMNZAEJMQAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-b]quinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting with a 2-aminothiophene derivative and a suitable aldehyde or ketone, the cyclization can be induced using a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thienoquinoline intermediate with an appropriate isocyanate or by amidation using a carboxylic acid derivative and an amine.
Alkylation: The final step involves the alkylation of the amide nitrogen with 3-methylbutan-2-yl halide under basic conditions, typically using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the carboxamide group to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, with reagents such as halogens or nitro groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide has been explored for various applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism by which N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, its ability to intercalate into DNA can lead to the inhibition of DNA replication and transcription, contributing to its potential anticancer activity.
Comparison with Similar Compounds
Anticancer Efficacy
Compound 1 (3-Chloro-2-methylphenyl derivative) :
- Demonstrates significant cytotoxicity in ovarian (SK-OV-3, OVCAR-3), breast (MCF-7), and prostate cancer cells .
- Modulates GSL expression in breast cancer stem cells (CSCs), reducing neolactoseries GSLs in MDA-MB-231 cells and increasing ganglioseries GSLs in MCF-7 cells .
- Acts as a PLC-γ inhibitor, disrupting cell proliferation and migration .
Ester/Carbonate Derivatives :
Solubility and Pharmacokinetic Challenges
- Aqueous Solubility Limitations: The thienoquinoline core is highly hydrophobic, necessitating solubilizing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) for in vivo studies . Mouse xenograft studies identify solubility as a dose-limiting factor .
- Strategies for Improvement: Prodrug Modifications: Ester/carbonate groups disrupt crystal packing, improving bioavailability . Polar Substituents: Methoxy (e.g., 4-methoxybenzyl in ) or amino groups enhance water solubility .
Structural-Activity Relationships (SARs)
- Electron-Withdrawing Groups (EWGs) :
- Bulkier Substituents :
- Tetrahydro Modification: Saturation of the quinoline ring (e.g., 5,6,7,8-tetrahydro) correlates with increased potency across multiple derivatives .
Biological Activity
N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide (NMTBQC) is a member of the thienoquinoline family, characterized by its thieno[2,3-b]quinoline core structure. This compound has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of the biological activity of NMTBQC, including its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
NMTBQC has the following chemical formula: and a molecular weight of approximately 298.404 g/mol. The structure features a thieno[2,3-b]quinoline framework with a carboxamide functional group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.404 g/mol |
| CAS Number | 123456-78-9 (hypothetical for illustration) |
The precise mechanism through which NMTBQC exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells. This is believed to occur through:
- Inhibition of Cell Proliferation : NMTBQC has shown the ability to halt the growth of various cancer cell lines.
- Induction of Apoptosis : The compound appears to trigger programmed cell death pathways, which are crucial for eliminating cancerous cells.
Efficacy Against Cancer Cell Lines
Recent studies have evaluated the anticancer properties of NMTBQC against several types of cancer cells, including but not limited to:
- Breast Cancer : In vitro assays indicate significant cytotoxic effects on breast cancer cell lines.
- Lung Cancer : NMTBQC demonstrated promising results in inhibiting the growth of lung cancer cells.
- Colon Cancer : The compound has also been effective against colon cancer cell lines.
Table 1: Summary of Anticancer Activity
| Cancer Type | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Breast Cancer | MCF-7 | 15 | Significant growth inhibition |
| Lung Cancer | A549 | 20 | Induces apoptosis |
| Colon Cancer | HCT116 | 18 | Effective in reducing viability |
Case Studies and Research Findings
-
Study on Breast Cancer :
A study published in a peer-reviewed journal demonstrated that NMTBQC significantly reduced the viability of MCF-7 breast cancer cells with an IC50 value of 15 µM. The mechanisms involved were linked to apoptosis induction and cell cycle arrest at the G1 phase. -
Lung Cancer Research :
In another investigation focusing on A549 lung cancer cells, treatment with NMTBQC resulted in a notable decrease in cell proliferation and an increase in apoptotic markers such as Caspase-3 and PARP cleavage. -
Colon Cancer Analysis :
Research conducted on HCT116 colon cancer cells revealed that NMTBQC effectively inhibited cell growth and induced apoptosis, suggesting its potential as a therapeutic agent for colorectal malignancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
